molecular formula C17H19N3O2S B3013248 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797536-27-6

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B3013248
CAS RN: 1797536-27-6
M. Wt: 329.42
InChI Key: XESGQEANCNTPBU-UHFFFAOYSA-N
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Description

The compound of interest, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, is a molecule that appears to be designed for biological activity, given its structural features which include an indole moiety and a thiophene group linked through a urea bridge. These structural motifs are common in medicinal chemistry due to their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . Although the exact synthesis of the compound is not detailed, the methodologies used in the synthesis of similar compounds involve the linking of two pharmacophoric units with a spacer, which in the case of the compound of interest, would likely involve the indole and thiophene moieties connected via a urea linkage.

Molecular Structure Analysis

The molecular structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been characterized by various spectroscopic methods and single-crystal X-ray diffraction . This compound crystallizes in the monoclinic space group, and its antitumor activity was analyzed, suggesting that the molecular structure of such compounds is crucial for their biological activity. The compound of interest may share similar structural characteristics, given the presence of the indole moiety.

Chemical Reactions Analysis

While the specific chemical reactions involving the compound of interest are not detailed, the literature provides insights into the reactivity of similar compounds. For example, the synthesis of 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea was reported as an unexpected product of a condensation reaction . This suggests that urea derivatives can be formed under certain conditions, such as acid-catalyzed solvent-free conditions, and that unexpected products can arise, indicating a need for careful control of reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be inferred from related compounds. For instance, the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea has a molecular weight of 309.36 and crystallizes in a monoclinic space group with specific cell parameters . The density and crystallographic data provide insights into the packing and potential intermolecular interactions within the crystal lattice. These properties are important for understanding the stability and solubility of the compound, which are critical factors in drug development.

Scientific Research Applications

Biological Activity and Molecular Interaction

A study by Saharin et al. (2008) explored the crystal structure of a compound with similar structural features, focusing on its planar indole component and hydroxy groups' involvement in hydrogen bonding, indicative of potential biological activity (Saharin et al., 2008). This research aligns with the interest in the biological applications of indole and urea derivatives, suggesting their utility in designing molecules with specific biological functions.

Chemical Synthesis and Methodology Advancement

Research on urea derivatives has led to advancements in chemical synthesis techniques. For instance, Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, achieving good yields without racemization under mild conditions (Thalluri et al., 2014). This method exemplifies the synthesis flexibility and efficiency improvements for compounds including urea functionalities, highlighting the compound's relevance in synthetic organic chemistry.

Hydrogel Formation and Material Science Applications

In material science, the ability of certain urea derivatives to form hydrogels based on anion identity presents an avenue for developing tunable physical property materials. Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea's hydrogel formation, demonstrating the dependency of gel morphology and rheology on the anion type (Lloyd & Steed, 2011). This research underlines the compound's utility in designing materials with specific mechanical properties for various applications.

Enzyme Inhibition and Pharmacological Potentials

The design of enzyme inhibitors is another area where related compounds have been investigated. Sujayev et al. (2016) synthesized derivatives that showed inhibition against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological disorders (Sujayev et al., 2016). Such research points to the potential pharmacological applications of urea derivatives in developing treatments for diseases like Alzheimer's.

Antitumor Activity and Drug Development

Furthermore, the antitumor activities of similar compounds have been explored, with Hu et al. (2018) synthesizing a derivative and analyzing its structure-activity relationships, leading to insights into its potential as a cancer treatment agent (Hu et al., 2018).

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20-11-14(13-6-2-3-7-15(13)20)16(21)10-19-17(22)18-9-12-5-4-8-23-12/h2-8,11,16,21H,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGQEANCNTPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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